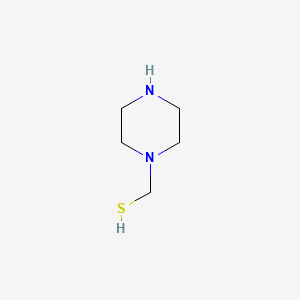

(Piperazin-1-yl)methanethiol

Description

(Piperazin-1-yl)methanethiol is a sulfur-containing organic compound characterized by a methanethiol group (-CH2SH) linked to a piperazine ring. The piperazine moiety introduces two secondary amine groups, conferring basicity and structural rigidity, while the thiol group provides nucleophilic and redox-active properties. Its synthesis often involves alkylation or substitution reactions, as exemplified in the preparation of related piperazine-thiol derivatives (e.g., ).

Properties

CAS No. |

162402-70-2 |

|---|---|

Molecular Formula |

C5H12N2S |

Molecular Weight |

132.225 |

IUPAC Name |

piperazin-1-ylmethanethiol |

InChI |

InChI=1S/C5H12N2S/c8-5-7-3-1-6-2-4-7/h6,8H,1-5H2 |

InChI Key |

LISQRWYCVKXSIU-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CS |

Synonyms |

1-Piperazinemethanethiol(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (Piperazin-1-yl)methanethiol can be contextualized by comparing it to three categories of analogous compounds: simple thiols, amino acid thiols, and piperazine-containing sulfur derivatives. Key differences in reactivity, biological activity, and applications are outlined below.

Simple Thiols: Methanethiol (CH₃SH)

Key Insight: Methanethiol is a natural metabolite degraded by methanotrophs via methanethiol oxidase (MtoX) to prevent growth inhibition.

Amino Acid Thiols: Cysteine (HSCH₂CH(NH₂)COOH)

Key Insight : Unlike cysteine, (Piperazin-1-yl)methanethiol lacks a carboxyl group, reducing its zwitterionic behavior. The piperazine ring may enhance binding to hydrophobic pockets in proteins or receptors, as seen in synthetic androgen receptor antagonists (e.g., ).

Piperazine-Containing Sulfur Derivatives

Key Insight : Sulfonyl-containing piperazine derivatives (e.g., ) exhibit greater metabolic stability compared to free thiols like (Piperazin-1-yl)methanethiol. However, the latter’s thiol group offers unique reactivity for covalent interactions, which could be leveraged in prodrug design or enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.